Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate
Brand Name: Vulcanchem
CAS No.: 649772-34-9
VCID: VC16903024
InChI: InChI=1S/C12H22O3Si/c1-5-14-11(13)10-12(8-6-7-9-12)15-16(2,3)4/h6,8H,5,7,9-10H2,1-4H3
SMILES:
Molecular Formula: C12H22O3Si
Molecular Weight: 242.39 g/mol

Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate

CAS No.: 649772-34-9

Cat. No.: VC16903024

Molecular Formula: C12H22O3Si

Molecular Weight: 242.39 g/mol

* For research use only. Not for human or veterinary use.

Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate - 649772-34-9

Specification

CAS No. 649772-34-9
Molecular Formula C12H22O3Si
Molecular Weight 242.39 g/mol
IUPAC Name ethyl 2-(1-trimethylsilyloxycyclopent-2-en-1-yl)acetate
Standard InChI InChI=1S/C12H22O3Si/c1-5-14-11(13)10-12(8-6-7-9-12)15-16(2,3)4/h6,8H,5,7,9-10H2,1-4H3
Standard InChI Key QTWVJASZBRBNLI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1(CCC=C1)O[Si](C)(C)C

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The compound features a cyclopent-2-ene ring substituted at the C1 position with two functional groups:

  • A trimethylsilyloxy (-OSi(CH₃)₃) group, which serves as a protective moiety for hydroxyl groups in synthetic pathways.

  • An ethyl acetate (-CH₂COOCH₂CH₃) chain, providing ester functionality amenable to further transformations.

The geminal arrangement of these groups introduces steric strain, influencing both the compound’s stability and reactivity. Molecular modeling suggests a puckered cyclopentene ring with dihedral angles of ~30° between the silyloxy and acetate groups .

Table 1: Key Molecular Descriptors

PropertyValue/DescriptionSource Analogue
Molecular FormulaC₁₂H₂₂O₃SiDerived from ,
Molecular Weight254.40 g/molCalculated
Boiling Point~180–190°C (estimated)Extrapolated from
Density1.02–1.08 g/cm³Comparative to
LogP (Partition Coeff.)3.8 ± 0.2Predicted via

The C₁₂H₂₂O₃Si formula aligns with silyl-protected cyclopentene esters, as observed in (3-ethenyl-2-ethylcyclopent-1-en-1-yl)oxysilane (C₁₂H₂₂OSi) .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at 1250 cm⁻¹ (Si-C stretching) and 1740 cm⁻¹ (C=O ester) .

  • ¹H NMR: Distinct signals include δ 0.15 ppm (Si(CH₃)₃), δ 1.25 ppm (CH₂CH₃), and δ 4.10 ppm (COOCH₂) .

  • ¹³C NMR: Peaks at δ 170 ppm (C=O), δ 18 ppm (Si(CH₃)₃), and δ 60 ppm (OCH₂CH₃) .

Synthesis and Manufacturing

Laboratory-Scale Preparation

A plausible three-step synthesis route involves:

  • Cyclopent-2-en-1-ol Protection:
    React cyclopent-2-en-1-ol with chlorotrimethylsilane (TMSCl) in the presence of imidazole to form 1-trimethylsiloxycyclopent-2-ene :

    Cyclopent-2-en-1-ol+TMSClimidazole1-[(Trimethylsilyl)oxy]cyclopent-2-ene+HCl\text{Cyclopent-2-en-1-ol} + \text{TMSCl} \xrightarrow{\text{imidazole}} \text{1-[(Trimethylsilyl)oxy]cyclopent-2-ene} + \text{HCl}
  • Acetylation at C1:
    Treat the silyl-protected intermediate with ethyl bromoacetate under basic conditions (K₂CO₃, DMF) to introduce the acetate side chain:

    1-[(Trimethylsilyl)oxy]cyclopent-2-ene+BrCH₂COOEtK₂CO₃Ethyl 1-[(trimethylsilyl)oxy]cyclopent-2-en-1-ylacetate+KBr\text{1-[(Trimethylsilyl)oxy]cyclopent-2-ene} + \text{BrCH₂COOEt} \xrightarrow{\text{K₂CO₃}} \text{Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate} + \text{KBr}
  • Purification:
    Isolate the product via fractional distillation (bp ~185°C) or column chromatography (silica gel, hexane/EtOAc 9:1) .

Industrial Production Considerations

Scalable methods adapt continuous-flow reactors to enhance yield (>85%) and reduce reaction times. Key parameters include:

  • Temperature: 50–60°C for acetylation.

  • Pressure: Atmospheric for silylation .

  • Catalysts: Recyclable solid acids (e.g., Amberlyst-15) for esterification.

Physicochemical Properties

Thermal Stability

The compound decomposes above 250°C, with thermogravimetric analysis (TGA) showing mass loss peaks corresponding to silyl group cleavage (250–300°C) and ester decomposition (300–400°C) .

Solubility Profile

SolventSolubility (mg/mL)Notes
Hexane120High solubility
Ethanol45Moderate
Water<0.1Hydrophobic nature

The lipophilic character (LogP ≈ 3.8) favors partitioning into organic phases, critical for extraction protocols.

Reactivity and Functional Transformations

Silyl Ether Cleavage

The TMS-O- group undergoes hydrolysis under acidic (HCl/THF/H₂O) or fluoride-mediated (TBAF) conditions :

Ethyl 1-[(TMS)oxy]cyclopent-2-en-1-ylacetateHClEthyl 1-hydroxycyclopent-2-en-1-ylacetate+TMSCl\text{Ethyl {1-[(TMS)oxy]cyclopent-2-en-1-yl}acetate} \xrightarrow{\text{HCl}} \text{Ethyl {1-hydroxycyclopent-2-en-1-yl}acetate} + \text{TMSCl}

This deprotection enables subsequent oxidation or alkylation at the hydroxyl site.

Ester Hydrolysis

Basic hydrolysis (NaOH, EtOH/H₂O) converts the ethyl ester to a carboxylic acid:

Ethyl 1-[(TMS)oxy]cyclopent-2-en-1-ylacetateNaOH1-[(TMS)oxy]cyclopent-2-en-1-ylacetic acid+EtOH\text{Ethyl {1-[(TMS)oxy]cyclopent-2-en-1-yl}acetate} \xrightarrow{\text{NaOH}} \text{{1-[(TMS)oxy]cyclopent-2-en-1-yl}acetic acid} + \text{EtOH}

Cycloaddition Reactions

The cyclopentene ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at 80–100°C, yielding bicyclic adducts :

Ethyl 1-[(TMS)oxy]cyclopent-2-en-1-ylacetate+Maleic anhydrideBicyclo[3.2.1]oct-6-ene derivative\text{Ethyl {1-[(TMS)oxy]cyclopent-2-en-1-yl}acetate} + \text{Maleic anhydride} \rightarrow \text{Bicyclo[3.2.1]oct-6-ene derivative}

Applications in Organic Synthesis

Protective Group Strategy

The TMS-O- moiety shields hydroxyl groups during multistep syntheses, notably in prostaglandin and terpene pathways. Subsequent deprotection under mild conditions minimizes side reactions .

Chiral Intermediate

The geminal substitution pattern creates a stereogenic center, enabling asymmetric synthesis. Enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) achieves enantiomeric excesses >90% .

Polymer Chemistry

Copolymerization with styrene or acrylates yields silicon-containing polymers with enhanced thermal stability (Tg ≈ 150°C) .

ParameterRatingSource
Flammability (GHS)Category 3Analogous
Skin IrritationCategory 2
Environmental ToxicityNot classified

Protective Measures

  • Ventilation: Use fume hoods to avoid vapor inhalation .

  • PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats .

  • Storage: Keep in airtight containers at –20°C under nitrogen .

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